Cas no 1804887-22-6 (Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate is a versatile intermediate in organic synthesis, particularly valuable for constructing complex heterocyclic and pharmaceutical compounds. The presence of reactive functional groups—chloromethyl, cyano, and trifluoromethylthio—enhances its utility in nucleophilic substitution and cyclization reactions. The trifluoromethylthio moiety imparts electron-withdrawing properties, improving stability and reactivity in electrophilic processes. This compound is especially useful in agrochemical and medicinal chemistry due to its ability to introduce trifluoromethylthioether groups, which can enhance biological activity. Its ester group further allows for derivatization, making it a flexible building block for fine chemical synthesis. Proper handling is advised due to the reactive chloromethyl substituent.
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate structure
1804887-22-6 structure
商品名:Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
CAS番号:1804887-22-6
MF:C12H9ClF3NO2S
メガワット:323.718571424484
CID:4947292

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
    • インチ: 1S/C12H9ClF3NO2S/c1-2-19-11(18)9-4-8(20-12(14,15)16)3-7(5-13)10(9)6-17/h3-4H,2,5H2,1H3
    • InChIKey: QAYRSXACNNTQKK-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(C=C(C(=O)OCC)C=1C#N)SC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 396
  • トポロジー分子極性表面積: 75.4
  • 疎水性パラメータ計算基準値(XlogP): 4

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015018287-250mg
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
1804887-22-6 97%
250mg
475.20 USD 2021-06-18
Alichem
A015018287-1g
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
1804887-22-6 97%
1g
1,445.30 USD 2021-06-18
Alichem
A015018287-500mg
Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate
1804887-22-6 97%
500mg
847.60 USD 2021-06-18

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate 関連文献

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoateに関する追加情報

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate (CAS No. 1804887-22-6): A Comprehensive Overview

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate (CAS No. 1804887-22-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloromethyl and cyano substituents, along with a trifluoromethylthio moiety, imparts distinct chemical properties that are leveraged in the development of novel therapeutic agents.

The Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate molecule is particularly interesting due to its potential applications in the synthesis of heterocyclic compounds, which are widely used in drug discovery. The trifluoromethylthio group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a preferred choice for medicinal chemists aiming to develop more effective and durable drugs. Recent studies have highlighted its role in the development of inhibitors targeting various disease pathways, including cancer and inflammatory disorders.

In the realm of academic research, this compound has been utilized as a building block for constructing more complex scaffolds. The 3-chloromethyl group serves as a versatile handle for further functionalization, allowing researchers to introduce additional pharmacophores or modify existing ones. This flexibility has enabled the synthesis of a diverse array of derivatives with tailored biological activities. For instance, researchers have explored its use in creating novel kinase inhibitors, which are crucial in the treatment of cancers and other chronic diseases.

The cyano group in Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate contributes to its reactivity and has been exploited in various synthetic transformations. Its ability to participate in nucleophilic addition reactions makes it a valuable component in multi-step synthetic routes. Moreover, the cyano group can be further modified to introduce other functional groups, such as amides or carboxylic acids, which are essential for enhancing drug-like properties.

The trifluoromethylthio moiety is another key feature that distinguishes Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate from other benzoate derivatives. This group not only imparts lipophilicity but also influences electronic properties, which can be critical for optimizing pharmacokinetic profiles. In recent years, there has been a growing interest in trifluoromethylation strategies due to their efficiency and selectivity. The use of this compound as a precursor has enabled the development of new synthetic methods that facilitate the introduction of trifluoromethyl groups into biologically active molecules.

In clinical trials and drug development pipelines, Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate has been investigated for its potential therapeutic applications. Its structural features suggest that it may be useful in developing treatments for neurological disorders, where modulation of neurotransmitter activity is often required. Additionally, its incorporation into drug candidates targeting infectious diseases has shown promise in preclinical studies. The compound's ability to undergo further chemical modifications allows for the creation of analogs with improved efficacy and reduced side effects.

The synthesis of Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These methods align with contemporary trends in pharmaceutical chemistry aimed at improving efficiency and sustainability.

The compound's unique properties have also made it a subject of interest in computational chemistry studies. Molecular modeling techniques have been used to predict its interactions with biological targets, providing insights into potential mechanisms of action. These computational approaches complement experimental efforts by offering rapid screening tools for identifying promising drug candidates.

Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate represents a significant advancement in the field of medicinal chemistry. Its multifunctional nature and versatility make it an indispensable tool for researchers seeking to develop innovative therapeutic solutions. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly crucial role in addressing unmet medical needs.

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